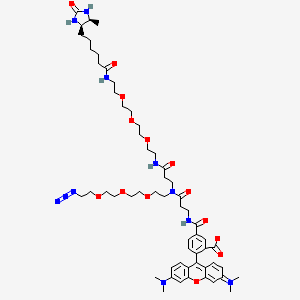

TAMRA-Azide-PEG-Desthiobiotin

Descripción

TAMRA-Azide-PEG-Desthiobiotin is a multifunctional chemical reagent widely used in bioorthogonal labeling and interactome profiling. Its structure integrates four key components:

- TAMRA (Tetramethylrhodamine): A red-emitting fluorophore (excitation/emission: ~553/575 nm) for fluorescence detection .

- Azide: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation with alkyne-modified biomolecules .

- PEG (Polyethylene Glycol): Enhances solubility, reduces steric hindrance, and improves biocompatibility .

- Desthiobiotin: A biotin analog with moderate streptavidin affinity, enabling reversible binding under mild elution conditions (e.g., free biotin competition) .

This compound has been critical in Time-Resolved Interactome Profiling (TRIP), where it captures transient protein interactions via CuAAC functionalization of lysates, followed by dual-affinity purification .

Propiedades

Fórmula molecular |

C57H81N11O14 |

|---|---|

Peso molecular |

1144.34 |

Nombre IUPAC |

5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t40-,48+/m0/s1 |

Clave InChI |

ICJKGQCWBIVBNK-HBQYSILUSA-N |

SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |

Apariencia |

Solid powder |

Pureza |

>93% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TAMRA-Azide-PEG-Desthiobiotin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Functional Group Variations

TAMRA-Azide-PEG3-Biotin (CAS: 1797415-74-7)

- Key Differences : Replaces desthiobiotin with biotin , which has higher streptavidin affinity (Kd ~10⁻¹⁵ M vs. desthiobiotin’s Kd ~10⁻¹¹ M) .

- Applications: Suitable for irreversible pull-downs requiring strong binding but risks co-purifying endogenous biotinylated proteins under harsh elution (e.g., boiling in SDS) .

- Drawbacks: Less ideal for dynamic interaction studies due to non-reversible binding .

Desthiobiotin-PEG4-Alkyne (CAS: 1802907-99-8)

- Key Differences : Substitutes azide with alkyne , reversing the click chemistry target .

- Applications : Used to label azide-modified biomolecules; retains desthiobiotin’s mild elution advantage.

TAMRA-PEG3-Biotin

- Key Differences : Lacks azide and desthiobiotin, limiting bioorthogonal applications .

- Applications : Fluorescent labeling without click chemistry capabilities.

Binding Affinity and Elution Strategies

PEG Chain and Solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.